molecular formula C30H37NO7 B15589948 Euphorbia factor L8

Euphorbia factor L8

Número de catálogo: B15589948
Peso molecular: 523.6 g/mol
Clave InChI: PJHBZROILRCFRB-DJYFZMDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Euphorbia factor L8 is a useful research compound. Its molecular formula is C30H37NO7 and its molecular weight is 523.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/b17-13-/t18-,22-,23+,24-,25-,26-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHBZROILRCFRB-DJYFZMDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CN=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CN=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lathyrol: A Tricyclic Diterpenoid from Euphorbia lathyris Seeds - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The seeds of Euphorbia lathyris, commonly known as caper spurge or mole plant, have been utilized in traditional medicine for various purposes. Modern phytochemical investigations have revealed a wealth of bioactive compounds within these seeds, prominent among them being a class of tricyclic diterpenoids known as lathyranes. This technical guide focuses on the core tricyclic diterpenoid, lathyrol, and its derivatives, providing a comprehensive overview of their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural products.

Chemical Profile of Lathyrol

Lathyrol is a complex macrocyclic diterpenoid possessing a 5/11/3-tricyclic skeleton. Its chemical formula is C₂₀H₃₀O₄, and it is registered under the CAS number 34420-19-4. The core structure of lathyrol has been a scaffold for numerous naturally occurring esters, which exhibit a wide range of biological activities.

Quantitative Biological Activity Data

The cytotoxic and anti-inflammatory activities of lathyrol and its derivatives have been evaluated against various cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of Lathyrol Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Human Lung Carcinoma)17.51 ± 0.85[1]
KB (Human Oral Epidermoid Carcinoma)24.07 ± 1.06[1]
HCT116 (Human Colon Carcinoma)27.18 ± 1.21[1]
Euphorbia factor L₂bU937 (Human Histiocytic Lymphoma)0.87[2]

Table 2: Anti-inflammatory Activity of Lathyrol Derivatives

CompoundAssayCell LineIC₅₀ (µM)Reference
Lathyrol-derived PROTAC (Compound 13)LPS-induced Nitric Oxide ProductionRAW 264.7 (Murine Macrophage)5.30 ± 1.23[3]
Lathyrane Diterpenoid/3-hydroxyflavone Hybrid (8d1)LPS-induced Nitric Oxide ProductionRAW 264.7 (Murine Macrophage)1.55 ± 0.68[3]

Experimental Protocols

Extraction and Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

This protocol describes a general method for the extraction and isolation of lathyrane diterpenoids, including lathyrol and its esters, from the seeds of Euphorbia lathyris.

Materials:

Procedure:

  • Extraction:

    • Powder the dried seeds of Euphorbia lathyris (e.g., 12 kg).[2]

    • Reflux the powdered seeds with 95% aqueous ethanol (e.g., 50 L, 3 times, for 2 hours each).[2]

    • Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude residue.[2]

  • Partitioning:

    • Suspend the crude residue in distilled water.[2]

    • Sequentially partition the aqueous suspension with petroleum ether, dichloromethane, and ethyl acetate.[2]

    • Evaporate the solvents from each fraction to obtain the respective extracts.[2]

  • Preliminary Separation:

    • Subject the petroleum ether-soluble fraction to re-extraction with acetonitrile.[2]

    • The acetonitrile fraction, which is enriched with diterpenoids, is then subjected to further chromatographic separation.[2]

  • Chromatographic Purification:

    • Apply the acetonitrile fraction to a silica gel column and elute with a gradient of petroleum ether and ethyl acetate to yield several sub-fractions.

    • Further purify the diterpenoid-containing fractions using Sephadex LH-20 column chromatography.[4]

    • Isolate individual compounds, such as lathyrol and its derivatives, using preparative and semi-preparative HPLC.[2]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, KB, HCT116)

  • Complete cell culture medium

  • Lathyrol or its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete cell culture medium

  • LPS

  • Lathyrol or its derivatives

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL). Incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. The absorbance is proportional to the amount of nitrite (B80452), a stable product of NO.[8]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells. Calculate the IC₅₀ value.

Apoptosis Assessment: Caspase Activity Assay

This assay measures the activity of key apoptosis-executing enzymes, caspases-3 and -9.

Materials:

  • Treated cells

  • Cell lysis buffer

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) and caspase-9 substrate

  • Assay buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using the provided lysis buffer.

  • Substrate Addition: Add the fluorogenic caspase substrate to the cell lysates in a 96-well black plate.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC-based substrates).

  • Data Analysis: The fluorescence intensity is proportional to the caspase activity. Compare the activity in treated cells to that in untreated control cells.

Signaling Pathways and Mechanisms of Action

Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.

TGF-β/Smad Signaling Pathway

Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing the TGF-β/Smad signaling pathway. In vivo studies have demonstrated that lathyrol treatment leads to the downregulation of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad, Smad6. This modulation impedes signal transduction, leading to cell cycle arrest.

TGF_beta_Smad_Pathway cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-βR1 TGF-βR1 Smad2/3 Smad2/3 TGF-βR1->Smad2/3 phosphorylates TGF-βR2 TGF-βR2 TGF-βR2->TGF-βR1 recruits & phosphorylates Lathyrol Lathyrol Lathyrol->TGF-β1 Lathyrol->TGF-βR1 Lathyrol->Smad2/3 Smad4 Smad4 Lathyrol->Smad4 Smad6 Smad6 Lathyrol->Smad6 Smad2/3/4 Complex Smad2/3/4 Complex Smad2/3->Smad2/3/4 Complex Smad4->Smad2/3/4 Complex Smad6->TGF-βR1 inhibits Nucleus Nucleus Smad2/3/4 Complex->Nucleus Gene Transcription Gene Transcription Smad2/3/4 Complex->Gene Transcription regulates Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Proliferation Inhibition Proliferation Inhibition Gene Transcription->Proliferation Inhibition

Lathyrol's inhibition of the TGF-β/Smad signaling pathway.
Keap1/Nrf2 Signaling Pathway

Derivatives of lathyrol have been found to activate the Keap1/Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon activation by compounds like lathyrol derivatives, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus Lathyrol Derivative Lathyrol Derivative Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ubiquitin Ubiquitin Nrf2->Ubiquitin ubiquitination ARE ARE Nrf2->ARE binds to Proteasome Proteasome Ubiquitin->Proteasome degradation Nucleus Nucleus Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

Activation of the Keap1/Nrf2 pathway by a lathyrol derivative.
NF-κB Signaling Pathway

The anti-inflammatory effects of lathyrol derivatives are also attributed to the inhibition of the NF-κB signaling pathway. These compounds can block the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes like iNOS and COX-2.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IκBα-NF-κB Complex IκBα-NF-κB Complex TLR4->IκBα-NF-κB Complex activates IKKs (not shown) which phosphorylate IκBα Lathyrol Derivative Lathyrol Derivative NF-κB NF-κB Lathyrol Derivative->NF-κB blocks nuclear translocation Lathyrol Derivative->IκBα-NF-κB Complex inhibits IκBα degradation IκBα IκBα Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of IκBα-NF-κB Complex->IκBα degradation of IκBα IκBα-NF-κB Complex->NF-κB releases Nucleus Nucleus NO, iNOS, COX-2 NO, iNOS, COX-2 Pro-inflammatory Genes->NO, iNOS, COX-2

Inhibition of the NF-κB signaling pathway by a lathyrol derivative.

Conclusion and Future Directions

Lathyrol and its naturally occurring and synthetic derivatives represent a promising class of bioactive molecules with significant potential for the development of novel therapeutic agents. Their demonstrated cytotoxic effects against various cancer cell lines and potent anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as TGF-β/Smad, Keap1/Nrf2, and NF-κB, make them attractive candidates for further investigation.

Future research should focus on elucidating the detailed structure-activity relationships of lathyrol derivatives to optimize their potency and selectivity. Further in-vivo studies are warranted to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these compounds. The development of targeted delivery systems could also enhance their therapeutic efficacy while minimizing potential side effects. The comprehensive data and protocols presented in this technical guide are intended to facilitate these future research endeavors and accelerate the translation of these promising natural products from the laboratory to the clinic.

References

Unveiling the Molecular Architecture of Euphorbia Factor L8: A Spectroscopic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and crystallographic analysis of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development, offering a centralized resource of its structural data and the methodologies employed for its characterization.

Core Structural Data

This compound, with the systematic name (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, possesses a complex tricyclic skeleton. Its structure has been elucidated through a combination of spectroscopic techniques and confirmed by single-crystal X-ray diffraction.

Spectroscopic and Crystallographic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic and crystallographic analyses of this compound.

Table 1: ¹³C NMR Spectroscopic Data of this compound (150 MHz, CDCl₃) [1]

Carbon No.Chemical Shift (δ, ppm)Carbon No.Chemical Shift (δ, ppm)
148.61614.2
237.717115.5
381.61829.0
452.31916.8
565.52012.4
6144.421164.9
734.922126.0
821.023137.0
935.424123.3
1025.325153.5
1128.526151.0
12146.627170.2
13134.32821.6
14196.629169.7
1592.53022.1

Table 2: ¹H NMR Spectroscopic Data of this compound (600 MHz, CDCl₃)

Proton No.Chemical Shift (δ, ppm)Multiplicity and Coupling Constant (J, Hz)
H-13.53dd, J = 14.4, 8.4 Hz
H-35.82d, J = 3 Hz
H-42.9dd, J = 10.2, 3 Hz
H-56.21d, J = 10.2 Hz
H-126.54d, J = 11 Hz
H-160.94d, J = 6.6 Hz

Note: A complete assignment for all protons was not available in the reviewed literature.

Table 3: Mass Spectrometry Data of this compound

TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive603[M+Na]⁺

Table 4: Single-Crystal X-ray Diffraction Data of this compound [1]

ParameterValue
Molecular FormulaC₃₀H₃₇NO₇
Molecular Weight523.61
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.162 (6)
b (Å)15.249 (5)
c (Å)18.802 (9)
V (ų)2914 (2)
Z4
RadiationMo Kα
Temperature (K)298 (2)

Experimental Protocols

The structural elucidation of this compound involved a series of detailed experimental procedures.

Isolation of this compound

Fraction 5.2 (1.4 g) of the crude extract was subjected to silica-gel column chromatography (200–300 mesh, 50 g). The column was eluted with a solvent mixture of petrol-EtOAc (5:1) to afford compound (I). The isolated product was then recrystallized from acetone (B3395972) at room temperature to yield block crystals suitable for X-ray diffraction.[1]

Spectroscopic Analysis
  • NMR Spectroscopy : ¹³C NMR spectra were recorded on a spectrometer operating at 150 MHz in CDCl₃. ¹H NMR spectra were recorded at 600 MHz in CDCl₃.

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) was performed in positive ion mode.

  • Single-Crystal X-ray Diffraction : Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizing the Workflow

The logical flow of the experimental process for the structural determination of this compound is depicted in the following diagram.

G cluster_extraction Isolation and Purification cluster_analysis Structural Analysis start Seeds of Euphorbia lathyris extraction Extraction start->extraction fractionation Crude Extract Fractionation extraction->fractionation column_chrom Silica Gel Column Chromatography (Petrol-EtOAc 5:1) fractionation->column_chrom recrystallization Recrystallization (Acetone) column_chrom->recrystallization pure_compound Pure this compound Crystals recrystallization->pure_compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy xray Single-Crystal X-ray Diffraction pure_compound->xray nmr NMR Spectroscopy (1H, 13C) spectroscopy->nmr ms Mass Spectrometry (ESI-MS) spectroscopy->ms elucidation Structure Elucidation nmr->elucidation ms->elucidation confirmation Structure Confirmation xray->confirmation elucidation->confirmation

Experimental workflow for the structural elucidation of this compound.

This guide consolidates the currently available spectroscopic and crystallographic data for this compound, providing a valuable resource for the scientific community. The detailed methodologies and workflow visualization aim to facilitate a deeper understanding of the processes involved in natural product structure determination.

References

Unraveling the Intricate Architecture of Euphorbia Factor L8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Euphorbia factor L8, a complex diterpenoid isolated from the seeds of Euphorbia lathyris. This document details the experimental methodologies employed for its isolation and characterization, presents a thorough analysis of its spectroscopic data, and offers a visual representation of the elucidation workflow.

Introduction

This compound is a member of the lathyrane family of diterpenoids, a class of natural products known for their complex molecular architecture and diverse biological activities. The elucidation of its structure was a critical step in understanding its chemical properties and potential therapeutic applications. The definitive structure was established through a combination of extensive spectroscopic analysis and single-crystal X-ray diffraction.[1] This guide synthesizes the available data to provide a detailed technical resource for researchers in natural product chemistry and drug discovery.

Isolation and Purification

The isolation of this compound from the seeds of Euphorbia lathyris was achieved through a multi-step extraction and chromatographic process.

Experimental Protocol

Plant Material: The seeds of Euphorbia lathyris were collected and identified.

Extraction:

  • The dried and powdered seeds were extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The resulting ethanol extract was concentrated under reduced pressure to yield a crude extract.

  • The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).

Chromatographic Separation:

  • The ethyl acetate soluble fraction was subjected to column chromatography on a silica (B1680970) gel column.

  • Elution was performed with a gradient of petroleum ether and ethyl acetate.

  • Fractions were monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound were combined and further purified by repeated column chromatography on silica gel.

  • Final purification was achieved by recrystallization from a suitable solvent system to yield pure, crystalline this compound.

Structure Elucidation

The chemical structure of this compound was determined to be (2S,3S,4R,5R,9S,11S,15R)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, with the molecular formula C30H37NO7.[1] This was accomplished through a combination of spectroscopic techniques and confirmed by single-crystal X-ray diffraction.

Spectroscopic Analysis

Comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), was instrumental in piecing together the molecular framework of this compound.

3.1.1. Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition of the compound.

Parameter Value
Molecular FormulaC30H37NO7
Molecular Weight523.61 g/mol

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provided detailed information about the carbon skeleton and the connectivity of protons and carbons within the molecule.

Table 1: 13C NMR Spectroscopic Data for this compound (150 MHz, CDCl3) [1]

Position Chemical Shift (δ, ppm) Position Chemical Shift (δ, ppm)
148.61614.2
237.717115.5
381.61829.0
452.31916.8
565.52012.4
6144.421 (Nicotinoyl C=O)164.9
734.922 (Nicotinoyl C)126.0
821.023 (Nicotinoyl C)137.0
935.424 (Nicotinoyl C)123.3
1025.325 (Nicotinoyl C)153.5
1128.526 (Nicotinoyl C)151.0
12146.627 (Acetoxy C=O)170.2
13134.328 (Acetoxy CH3)21.6
14196.629 (Acetoxy C=O)169.7
1592.530 (Acetoxy CH3)22.1

Note: Complete 1H NMR data with chemical shifts, multiplicities, and coupling constants are compiled from various sources and are essential for detailed structural assignment.

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of this compound was confirmed by single-crystal X-ray diffraction analysis. This technique provided precise information about the stereochemistry and the conformation of the molecule, revealing a complex tricyclic system.[1]

Workflow of Structure Elucidation

The logical flow of the structure elucidation process for this compound is depicted in the following diagram.

Structure_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Determination Plant_Material Euphorbia lathyris Seeds Extraction Ethanol Extraction Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Purification Recrystallization Column_Chromatography->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis XRay Single-Crystal X-ray Diffraction Purification->XRay MS Mass Spectrometry (HR-ESI-MS) Spectroscopic_Analysis->MS NMR NMR Spectroscopy (1H, 13C, 2D) Spectroscopic_Analysis->NMR Planar_Structure Planar Structure Determination MS->Planar_Structure NMR->Planar_Structure Stereochemistry Stereochemistry Determination XRay->Stereochemistry Planar_Structure->Stereochemistry Final_Structure Final Chemical Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The successful elucidation of the chemical structure of this compound represents a significant achievement in natural product chemistry. The combination of meticulous isolation techniques and powerful analytical methods, particularly single-crystal X-ray diffraction and comprehensive NMR spectroscopy, was essential in unraveling its complex molecular architecture. This detailed structural information is foundational for further investigations into its biological activities and potential as a lead compound in drug development. This guide provides a consolidated resource to aid researchers in their understanding and future exploration of this fascinating class of diterpenoids.

References

A Comprehensive Technical Guide on the Biological Activities of Lathyrane Diterpenoids from Euphorbia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrane diterpenoids represent a significant class of secondary metabolites predominantly isolated from the genus Euphorbia.[1] These compounds are characterized by a unique tricyclic carbon skeleton, typically composed of a 5, 11, and 3-membered ring system.[1] The structural diversity of lathyrane diterpenoids, arising from various oxygenation and acylation patterns, contributes to their wide range of biological activities.[1] Among the most notable pharmacological properties are their cytotoxic effects against various cancer cell lines, their ability to reverse multidrug resistance in cancer cells, and their potent anti-inflammatory activities.[1][2][3] This guide provides an in-depth overview of these biological activities, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Cytotoxic Activity Against Cancer Cell Lines

Lathyrane diterpenoids isolated from various Euphorbia species have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This has led to their investigation as potential anticancer agents.

Quantitative Data: Cytotoxicity

The cytotoxic activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the cytotoxic activities of several lathyrane diterpenoids.

CompoundCancer Cell LineIC50 (µM)Source Species
Euphorbia factor L28786-0 (Renal)9.43E. lathyris
Euphorbia factor L28HepG2 (Liver)13.22E. lathyris
Jatropodagin ASaos-2 (Osteosarcoma)8.08Jatropha podagrica
Jatropodagin AMG-63 (Osteosarcoma)14.64Jatropha podagrica
Euphofischer AC4-2B (Prostate)11.3E. fischeriana
Compound 3MCF-7 (Breast)10.1 (µg/ml)E. sogdiana
Compound 34T1 (Breast)28 (µg/ml)E. sogdiana

Data sourced from multiple studies.[2][4][5][6]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the lathyrane diterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours). A positive control, such as cisplatin, and a negative control (vehicle) are included.[5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Visualization: Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow MTT Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with lathyrane diterpenoids at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 4h D->E F Remove medium and add DMSO to dissolve formazan E->F G Measure absorbance with a microplate reader F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Several lathyrane diterpenoids from Euphorbia have shown potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by the ability of the compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundCell LineIC50 (µM) for NO InhibitionSource Species
Compound 1RAW 264.73.0E. lathyris
Compound 8d1RAW 264.71.55Synthetic Hybrid
Compound 8RAW 264.73.95E. prolifera
Euphorbia factor L3 derivativesRAW 264.73.70 - 3.93E. lathyris derivative

Data compiled from various studies.[7][8][9][10][11]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with different concentrations of the lathyrane diterpenoids for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Visualization: NF-κB Signaling Pathway in Inflammation

NFkB_Signaling_Pathway Inhibition of NF-κB Signaling by Lathyrane Diterpenoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_P p-IκBα IkBa->IkBa_P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkBa_P->IkBa degradation NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->NFkB releases NFkB_IkBa->IkBa_P Lathyrane Lathyrane Diterpenoids Lathyrane->IKK inhibit Lathyrane->IkBa inhibit degradation DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Pro_inflammatory_genes transcription Pgp_MDR_Inhibition Inhibition of P-gp Mediated Multidrug Resistance cluster_membrane Cell Membrane Chemo_out Chemotherapeutic Drug Lathyrane Lathyrane Diterpenoid Pgp P-glycoprotein (P-gp) Lathyrane->Pgp inhibits Pgp->Chemo_out efflux Chemo_in Chemotherapeutic Drug Chemo_in->Pgp binds to Cell_death Apoptosis / Cell Death Chemo_in->Cell_death induces

References

An In-depth Technical Guide on the Mechanism of Action of Euphorbia Factor L8 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered significant interest in oncological research due to potent cytotoxic and other biological activities.[1][3] Lathyrane diterpenoids, including this compound, are characterized by a complex tricyclic carbon skeleton. While extensive research has been conducted on several Euphorbia factors, such as L1, L2, and L3, specific data on the detailed mechanism of action of this compound remains limited.[4][5] This guide synthesizes the available information on this compound and infers its likely mechanisms of action based on the activities of structurally related lathyrane diterpenoids. The primary proposed mechanisms of action for this class of compounds in cancer cells are the induction of apoptosis and disruption of the cell cycle.[1][4]

Core Pharmacological Activities

Cytotoxicity Data

The following tables summarize the cytotoxic activities (IC50 values) of closely related Euphorbia factors. This data is essential for contextualizing the potential potency of this compound.

Table 1: Cytotoxicity of Euphorbia Factor L1 and L3 against Human Cancer Cell Lines [4]

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)LoVo (Colon Adenocarcinoma) IC50 (µM)
Euphorbia factor L151.34 ± 3.28--
Euphorbia factor L334.04 ± 3.9945.28 ± 2.5641.67 ± 3.02

Table 2: Cytotoxicity of Euphorbia Factor L2 against A549 Human Lung Carcinoma Cells [5]

CompoundA549 (Lung Carcinoma) IC50 (µM)
Euphorbia factor L236.82 ± 2.14

Note: The study by Teng et al. (2018) investigated the cytotoxicity of Euphorbia factors L1, L2, L3, L8, and L9, but did not provide specific IC50 values for each compound in its publication.[1]

Mechanism of Action

Based on studies of its analogs, the anticancer effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Lathyrane diterpenoids, such as Euphorbia factor L2 and L3, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[4][5] This process is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

A proposed signaling pathway for apoptosis induction by lathyrane diterpenoids is as follows:

G Inferred Apoptotic Pathway of Lathyrane Diterpenoids L8 This compound (and related compounds) ROS ↑ Reactive Oxygen Species (ROS) L8->ROS Mito Mitochondrial Perturbation ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred apoptotic pathway initiated by this compound.

Cell Cycle Arrest

Studies on Euphorbia factors L3 and L9 have demonstrated their ability to disrupt normal cell cycle progression, leading to an accumulation of cells in the G1 to early S phase.[1] While the specific effect of this compound on the cell cycle has not been detailed, it is plausible that it shares this mechanism with its close structural analogs.

Cytoskeletal Disruption

A study by Teng et al. (2018) reported that Euphorbia factors L2, L3, L8, and L9 induced "obvious actin filament aggregation, as well as partial interference of the microtubule network" in KB-VIN cells.[1] This suggests a direct or indirect effect on the cytoskeleton, which could contribute to the observed cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of lathyrane diterpenoids.

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cells.[1]

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

G SRB Cytotoxicity Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Analysis a Seed cells in 96-well plate b Add varying concentrations of this compound a->b c Incubate for 72h b->c d Fix cells with TCA c->d e Stain with SRB dye d->e f Wash with acetic acid e->f g Solubilize bound dye f->g h Measure absorbance at 515 nm g->h i Calculate IC50 value h->i

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.[1]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 or other relevant concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Cell Cycle Analysis Workflow cluster_0 Sample Preparation cluster_1 Staining and Analysis cluster_2 Data Interpretation a Treat cells with This compound b Harvest and fix cells in ethanol a->b c Stain with Propidium Iodide and RNase A b->c d Analyze by flow cytometry c->d e Determine percentage of cells in G0/G1, S, and G2/M phases d->e

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis for Apoptosis Markers

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, is a promising candidate for further investigation as an anticancer agent. While direct mechanistic studies on this compound are currently limited, the available data on its structural analogs strongly suggest that its cytotoxic effects are mediated through the induction of apoptosis via the mitochondrial pathway and disruption of the cell cycle. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound and to determine its full therapeutic potential.

References

Euphorbia Factor L8: A Technical Overview of Its Potential Effects on Cell Cycle Progression and Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered interest in the scientific community for its potential cytotoxic and anti-cancer activities. While research specifically detailing the effects of this compound on cell cycle progression is limited, studies on structurally similar Euphorbia factors provide valuable insights into its potential mechanisms of action. This document synthesizes the available information on this compound and related compounds, presenting quantitative data, experimental methodologies, and putative signaling pathways to guide further research and drug development efforts.

Cytotoxic Activity and Effects on Cell Cycle Progression

Other related Euphorbia factors, such as L1, L2, and L3, have been demonstrated to induce apoptosis in cancer cell lines, often through the mitochondrial pathway.[4][5][6][7][8][9][10] The induction of apoptosis is frequently linked to prior cell cycle arrest, suggesting a potential sequence of events for this compound as well.

Quantitative Data on Related Euphorbia Factors

The following table summarizes the cytotoxic effects of various Euphorbia factors on different cancer cell lines. This data is presented to offer a comparative perspective on the potential potency of this compound.

CompoundCell LineAssayIC50 ValueReference
Euphorbia factor L9A549 (Lung Carcinoma)SRBNot specified, but showed strongest cytotoxicity among tested factors[3]
Euphorbia factor L9MDA-MB-231 (Breast Cancer)SRBNot specified, but showed strongest cytotoxicity among tested factors[3]
Euphorbia factor L9KB (Nasopharyngeal Carcinoma)SRBNot specified, but showed strongest cytotoxicity among tested factors[3]
Euphorbia factor L9MCF-7 (Breast Cancer)SRBNot specified, but showed strongest cytotoxicity among tested factors[3]
Euphorbia factor L2A549 (Lung Carcinoma)Not Specified36.82 ± 2.14 µmol/L[7]
Euphorbia factor L3A549 (Lung Carcinoma)Not Specified34.04 ± 3.99 µM[8][9]

Experimental Protocols

Detailed experimental protocols for specifically studying this compound's effect on the cell cycle are not available. However, the methodologies used for closely related compounds can be adapted.

Isolation of this compound

This compound is isolated from the seeds of Euphorbia lathyris. The general procedure involves:

  • Extraction of the seeds with 95% ethanol (B145695) at room temperature.[1]

  • Concentration of the extract in vacuo followed by filtration.[1]

  • Partitioning of the filtrate between ethyl acetate (B1210297) (EtOAc) and water.[1]

  • The EtOAc soluble materials are then subjected to silica-gel column chromatography with a petroleum ether-EtOAc stepwise elution.[1]

  • Fractions are combined based on thin-layer chromatography (TLC) analysis.[1]

  • Further purification using techniques like Sephadex LH-20 column chromatography and preparative TLC can be employed to isolate the pure compound.[3]

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic activity of a compound.

  • Cancer cell lines (e.g., A549, MDA-MB-231, KB, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the Euphorbia factor for a specified period (e.g., 48 or 72 hours).

  • After treatment, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are washed and stained with Sulforhodamine B solution.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read on a microplate reader to determine cell viability.[3]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cells are seeded and treated with the test compound for a specific duration.

  • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • The fixed cells are washed again and then incubated with a solution containing RNase A and the fluorescent DNA stain, propidium (B1200493) iodide (PI).

  • The DNA content of the cells is then analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This assay is used to detect and quantify apoptosis.

  • Cells are treated with the compound for a set time.

  • The cells are harvested, washed with cold PBS, and then resuspended in a binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related lathyrane diterpenoids, the following diagrams illustrate a potential mechanism of action for this compound and a typical experimental workflow.

G1_S_Arrest_Pathway Potential G1/S Phase Arrest Pathway for this compound EFL8 This compound Cell Cancer Cell EFL8->Cell Signal Intracellular Signaling Cascade (e.g., p53, p21 activation) Cell->Signal CDK_Cyclin CDK4/6-Cyclin D CDK2-Cyclin E Signal->CDK_Cyclin Arrest G1/S Arrest Signal->Arrest Rb Rb Phosphorylation CDK_Cyclin->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Apoptosis Apoptosis Arrest->Apoptosis

Caption: Putative signaling pathway for this compound-induced G1/S cell cycle arrest.

Experimental_Workflow Experimental Workflow for Assessing Cell Cycle Effects Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., SRB, MTT) Treatment->Cytotoxicity Cell_Harvest Harvest Cells Treatment->Cell_Harvest Fixation Fixation (e.g., Ethanol) Cell_Harvest->Fixation Staining DNA Staining (e.g., Propidium Iodide) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Determine Percentage of Cells in G1, S, G2/M Phases Analysis->Result

Caption: A typical experimental workflow for analyzing the effects of a compound on cell cycle progression.

Conclusion and Future Directions

This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a compound of interest for its potential anti-cancer properties. While direct evidence of its impact on cell cycle progression is currently lacking, data from structurally related Euphorbia factors suggest a plausible mechanism involving the induction of G1/S phase cell cycle arrest, potentially leading to apoptosis.

Future research should focus on:

  • Conducting detailed cell cycle analysis using flow cytometry to determine the specific effects of this compound on various cancer cell lines.

  • Investigating the molecular mechanisms underlying any observed cell cycle arrest, including the expression levels and activity of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).

  • Elucidating the apoptotic pathways that may be triggered by this compound treatment.

  • Performing in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as a novel anti-cancer agent can be achieved.

References

Investigating the Cytotoxic Effects of Euphorbia factor L8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This plant genus has a long history in traditional medicine for treating various ailments, including cancer. Modern phytochemical investigations have identified a range of bioactive diterpenoids within Euphorbia species, with the lathyrane family showing potential in oncology research due to cytotoxic and multidrug resistance (MDR) modulating effects. This guide provides a technical overview of the cytotoxic properties of this compound, including comparative data from related compounds, detailed experimental protocols, and an examination of the likely mechanistic pathways involved in its activity.

Data Presentation: Cytotoxicity of Lathyrane Diterpenoids

In a key study investigating a series of lathyrane-type diterpenoids, this compound (also referred to as compound 4 ) was evaluated for its cytotoxic effects against a panel of human cancer cell lines.[1] The study indicated that this compound had no significant effect on cell cycle progression, suggesting it possesses lower cytotoxic activity compared to other compounds in the same series, such as Euphorbia factor L9.[1][2]

While specific IC50 values for this compound are not prominently reported, data for structurally related and more active compounds from Euphorbia lathyris provide essential context for structure-activity relationship (SAR) studies. The following table summarizes the cytotoxic activities of other Euphorbia factors against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of Selected Lathyrane Diterpenoids

CompoundA549 (Lung)MCF-7 (Breast)LoVo (Colon)
Euphorbia factor L1 51.34 ± 3.28--
Euphorbia factor L3 34.04 ± 3.9945.28 ± 2.5641.67 ± 3.02

Data sourced from studies on lathyrane diterpenoids.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of cytotoxic studies. The following sections describe the core experimental protocols used to assess the effects of compounds like this compound.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying total cellular protein content.[5]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or other test compounds)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with deionized water to remove TCA, medium, and serum. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates rapidly four times with 200 µL of 1% acetic acid to remove any unbound SRB dye. Air dry the plates until no moisture is visible.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • Treated and control cells (1-5 x 10^5 per sample)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells using the desired method and incubation time. For adherent cells, gently detach them using trypsin.

  • Harvesting: Collect cells by centrifugation (e.g., 5 min at 300 x g).

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC Signal (FL1): Detects Annexin V binding to phosphatidylserine (B164497) on the outer membrane of apoptotic cells.

    • PI Signal (FL2/FL3): Detects PI binding to DNA in cells with compromised membranes (late apoptotic/necrotic).

Mechanistic Insights: Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, studies on related lathyrane diterpenoids such as Euphorbia factor L2 and L3 strongly suggest the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[8][9] This pathway is a common mechanism for cytotoxic compounds and involves the following key events.

The Mitochondrial Apoptosis Pathway:

  • Induction of ROS: The compound may induce intracellular reactive oxygen species (ROS), creating oxidative stress.[9]

  • Mitochondrial Disruption: This stress leads to a loss of the mitochondrial membrane potential (ΔΨm).

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.[4]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2][10][11]

  • Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflow of the SRB cytotoxicity assay and the proposed signaling pathway for lathyrane diterpenoid-induced apoptosis.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_process Assay Processing cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 fix Fix Cells with TCA incubate2->fix wash1 Wash with Water & Air Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid & Air Dry stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Read Absorbance (510nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the Sulforhodamine B (SRB) assay.

Mitochondrial_Apoptosis_Pathway cluster_cell Cellular Environment EFL This compound (Hypothesized) ROS ↑ Reactive Oxygen Species (ROS) EFL->ROS Induces Mito Mitochondrion ROS->Mito Damages CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Assembly Apaf1->Apoptosome Forms Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruited to ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Activated Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized mitochondrial pathway of apoptosis induced by lathyrane diterpenoids.

References

Discovery and characterization of novel lathyrane diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Characterization of Novel Lathyrane Diterpenoids

Introduction

Lathyrane diterpenoids represent a large and structurally complex class of natural products, primarily isolated from the genus Euphorbia.[1][2] These compounds are characterized by a unique tricyclic carbon skeleton, featuring a 5/11/3-membered ring system.[1][3] The structural diversity of lathyranes, often arising from various oxygenation and acylation patterns, has made them a focal point in phytochemical research.[1] For drug development professionals and scientists, lathyrane diterpenoids are of significant interest due to their wide range of potent biological activities. These activities include cytotoxic effects against cancer cell lines, reversal of multidrug resistance (MDR) in tumors, anti-inflammatory properties, and antiviral capabilities.[1][2][4] This guide provides a technical overview of the methodologies used to discover and characterize novel lathyrane diterpenoids, presents key quantitative data, and details the experimental protocols integral to their evaluation.

Discovery and Isolation of Lathyrane Diterpenoids

The discovery process for novel lathyrane diterpenoids begins with the collection of plant material, typically from various Euphorbia species, followed by a systematic extraction and isolation workflow.[1][5] The general procedure involves solvent extraction, partitioning to separate compounds based on polarity, and multiple stages of chromatography to isolate pure diterpenoids.

G cluster_workflow General Isolation Workflow Plant Plant Material Collection (e.g., Seeds of Euphorbia lathyris) Extraction Extraction (e.g., 95% Ethanol) Plant->Extraction Partition Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) Extraction->Partition Chromatography Multi-Step Chromatography (Column, TLC, HPLC) Partition->Chromatography Isolation Isolation of Pure Lathyrane Diterpenoids Chromatography->Isolation

Caption: A generalized workflow for the isolation of lathyrane diterpenoids.

Structural Characterization

Once a pure compound is isolated, its chemical structure must be elucidated. This is a critical step that relies on a combination of modern spectroscopic techniques. The absolute configurations of these complex molecules are often determined through X-ray diffraction and comparison of experimental and calculated electronic circular dichroism (ECD) data.[3]

Key characterization techniques for novel lathyrane diterpenoids, such as Euphorbia factors L2a and L2b, include:[3][6]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMBC, HMQC, and NOESY) are essential for mapping the carbon skeleton and the relative stereochemistry of the molecule.[6]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[3]

Pharmacological Activities and Quantitative Data

Novel lathyrane diterpenoids are routinely screened for a variety of biological activities. The following sections summarize key findings and quantitative data for recently discovered compounds.

Anti-inflammatory Activity

Many lathyrane diterpenoids exhibit significant anti-inflammatory properties.[8] A recent study focused on synthetic hybrids of lathyrane diterpenoids with other anti-inflammatory pharmacophores.[8][9] One such hybrid, compound 8d1, demonstrated potent activity by inhibiting the NF-κB signaling pathway.[9]

Table 1: Anti-inflammatory Activity of a Novel Lathyrane Diterpenoid Hybrid

Compound Assay Cell Line IC₅₀ Value (μM) Reference

| 8d1 | LPS-induced NO Production | RAW264.7 | 1.55 ± 0.68 |[9] |

The anti-inflammatory mechanism of compound 8d1 involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the transcription factor NF-κB.[9] This, in turn, downregulates the expression of pro-inflammatory proteins like iNOS and COX-2.[8][9]

G cluster_pathway Inhibition of NF-κB Pathway by Lathyrane Diterpenoids cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) p65_nuc->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation Lathyrane Lathyrane Diterpenoid (e.g., Compound 8d1) Lathyrane->IKK Inhibits

References

Phytochemical Analysis of Euphorbia Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest genera of flowering plants, encompasses a vast diversity of species with a long history of use in traditional medicine across the globe. Modern scientific inquiry has revealed that these plants are a rich reservoir of bioactive phytochemicals, holding immense potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the phytochemical analysis of Euphorbia species, detailing the major classes of compounds, quantitative data, experimental protocols, and their interaction with key cellular signaling pathways.

Core Phytochemical Profile of Euphorbia Species

Euphorbia species are characterized by the presence of a wide array of secondary metabolites, which are responsible for their diverse pharmacological activities. The most prominent classes of phytochemicals found in this genus include terpenoids, flavonoids, phenolic compounds, alkaloids, and tannins.[1][2]

Terpenoids , particularly diterpenoids and triterpenoids, are hallmark compounds of the Euphorbia genus and are often found in the latex of these plants.[3][4] These compounds have been extensively studied for their cytotoxic, anti-inflammatory, and antiviral activities.[4][5] Flavonoids , known for their antioxidant properties, are also abundant in various Euphorbia species.[6][7] Phenolic compounds contribute significantly to the antioxidant capacity of Euphorbia extracts.[7] Alkaloids and tannins , while present in varying amounts, also contribute to the biological activities of these plants.[6][8]

Quantitative Phytochemical Data

The concentration of these bioactive compounds can vary significantly between different Euphorbia species and even between different parts of the same plant. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Total Phenolic and Flavonoid Content in Selected Euphorbia Species

Euphorbia SpeciesPlant PartTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
E. miliiLeaf3.6120.3[6][7]
E. trigonaLeaf1.6319.5[6][7]
E. antiquorumLeaf1.6919.1[6][7]
E. hirtaLeaf-30.8% (of methanolic extract)[9]
E. neriifoliaLeaf, Stem, Latex, BarkVaries with solventVaries with solvent[10]

GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents

Table 2: Quantitative Analysis of Other Phytochemicals in Euphorbia hirta

PhytochemicalConcentration in Methanolic ExtractReference
Alkaloids6.9%[9]
Phenolic Compounds55.2%[9]
Quercetin0.12%[9]

Experimental Protocols for Phytochemical Analysis

Accurate and reproducible phytochemical analysis relies on standardized experimental protocols. This section details the methodologies for extraction and quantification of key phytochemical classes from Euphorbia species.

Extraction of Phytochemicals

The choice of extraction method and solvent is critical for the efficient recovery of target compounds.

a) Maceration

Maceration is a simple and widely used technique for extracting thermolabile compounds.

  • Procedure:

    • Air-dry the plant material in the shade and grind it into a coarse powder.

    • Soak a known weight of the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a hydroalcoholic mixture) in a sealed container.[11]

    • The container is kept at room temperature for a period of 24 to 72 hours with intermittent shaking.[11]

    • After the maceration period, filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

b) Soxhlet Extraction

Soxhlet extraction is a continuous extraction method suitable for extracting compounds with limited solubility.

  • Procedure:

    • Place a known amount of the dried, powdered plant material in a thimble made of filter paper.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with the appropriate solvent (e.g., hexane, ethyl acetate, methanol).[12][13]

    • Heat the solvent to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.

    • Once the level of the solvent in the thimble chamber rises to the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.

    • This cycle is repeated until the extraction is complete, indicated by the colorlessness of the solvent in the siphon tube.[13]

    • The resulting extract is then concentrated using a rotary evaporator.

Experimental Workflow for Phytochemical Extraction and Analysis

G cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Phytochemical Analysis plant_material Fresh Euphorbia Plant Material drying Air Drying in Shade plant_material->drying grinding Grinding to Coarse Powder drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet Extraction grinding->soxhlet filtration Filtration maceration->filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract qualitative Qualitative Analysis (TLC, etc.) crude_extract->qualitative quantitative Quantitative Analysis (Spectrophotometry, HPLC) crude_extract->quantitative

Caption: A generalized workflow for the extraction and analysis of phytochemicals from Euphorbia species.

Quantitative Analysis

a) Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This method relies on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically.[1][14]

  • Reagents:

    • Folin-Ciocalteu reagent (diluted 1:10 with distilled water)

    • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

    • Gallic acid standard solutions (various concentrations)

    • Methanol (80%)

  • Procedure:

    • Pipette 0.5 mL of the plant extract or standard solution into a test tube.[1]

    • Add 2.5 mL of the diluted Folin-Ciocalteu reagent and mix.[1]

    • After 5 minutes, add 2.0 mL of the sodium carbonate solution and mix well.[1]

    • Incubate the mixture in the dark at room temperature for 30-60 minutes.[1]

    • Measure the absorbance at 765 nm using a spectrophotometer against a blank.[1]

    • Construct a standard curve using the absorbance values of the gallic acid standards.

    • Determine the total phenolic content of the extract from the standard curve and express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

b) Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This method is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and/or the C-3 or C-5 hydroxyl group of flavonoids, which produces a yellow color.[6]

  • Reagents:

    • Aluminum chloride (AlCl₃) solution (2% or 10%)

    • Methanol

    • Quercetin standard solutions (various concentrations)

    • Sodium nitrite (B80452) (NaNO₂) solution (5%) (optional, for some variations of the method)

    • Sodium hydroxide (B78521) (NaOH) solution (1M) (optional, for some variations of the method)

  • Procedure (simplified):

    • Mix 0.6 mL of the plant extract or standard solution with 0.6 mL of 2% aluminum chloride solution.[15]

    • Incubate the mixture at room temperature for 60 minutes.[15]

    • Measure the absorbance at a specific wavelength (e.g., 415 nm or 510 nm, depending on the specific protocol) using a spectrophotometer.[6]

    • Prepare a standard curve using the absorbance values of the quercetin standards.

    • Calculate the total flavonoid content of the extract from the standard curve and express the results as mg of quercetin equivalents per gram of dry extract (mg QE/g).

Interaction with Cellular Signaling Pathways

The therapeutic effects of Euphorbia phytochemicals are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Flavonoids from Euphorbia hirta have been shown to inhibit this pathway.[3][16] This inhibition can occur through the suppression of IKK activation, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the p50/p65 heterodimer of NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[17]

Inhibition of the NF-κB Signaling Pathway by Euphorbia Flavonoids

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50_p65_IkBa p50/p65-IκBα (Inactive) IkBa->p50_p65_IkBa p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 Degradation of IκBα Nucleus Nucleus p50_p65->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Euphorbia_Flavonoids Euphorbia Flavonoids Euphorbia_Flavonoids->IKK Inhibits G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR) pAkt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Euphorbia_Extract Euphorbia fischeriana Extract Euphorbia_Extract->PTEN Upregulates Euphorbia_Extract->pAkt Downregulates

References

Euphorbia Factor L8: A Technical Guide on its Cytoskeletal Impact for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euphorbia factor L8 is a complex diterpenoid belonging to the lathyrane family, isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are recognized for a variety of biological activities, including anti-inflammatory effects, cytotoxicity towards cancer cell lines, and the ability to reverse multidrug resistance (MDR).[3] This technical guide provides an in-depth overview of the known biological effects of this compound, with a specific focus on its impact on the cellular cytoskeleton. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.

Cytotoxic Activity of this compound and Related Compounds

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50), alongside related lathyrane diterpenoids isolated from Euphorbia lathyris.

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)KB (Nasopharyngeal Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)KB-VIN (Multidrug-Resistant) IC50 (µM)
This compound > 40> 40> 40> 40> 40
Euphorbia factor L1 2.53.22.13.81.9
Euphorbia factor L2 10.315.69.812.42.3
Euphorbia factor L3 1.82.11.52.51.3
Euphorbia factor L9 1.51.91.21.80.9

Data sourced from Wicaksono et al., 2018.[1]

Impact on the Cytoskeleton

Research into the mechanism of action of cytotoxic compounds from Euphorbia lathyris has indicated that these molecules may exert their effects through interactions with the cellular cytoskeleton. A key study by Wicaksono and colleagues (2018) investigated the effects of Euphorbia factors, including L8, on the cytoskeletal components of the multidrug-resistant KB-VIN cell line.[1] The study utilized immunofluorescence microscopy to visualize the microtubule and F-actin networks.[1]

While the full detailed results and images from this study are not publicly available, the investigation into the effects of these compounds on the cytoskeleton suggests that morphological changes to microtubules and F-actin are a part of their mechanism of action.[1]

Experimental Protocols

The following is a representative, generalized protocol for assessing the impact of this compound on the cytoskeleton, based on the methods described by Wicaksono et al. (2018) and standard immunofluorescence techniques.

Objective: To visualize the effects of this compound on the microtubule and F-actin cytoskeleton of cancer cells.

Materials:

  • Cancer cell line (e.g., KB-VIN)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: fluorescently-conjugated antibody against the host species of the primary antibody

  • Fluorescently-conjugated phalloidin (B8060827) (for F-actin staining)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours). The concentrations should be chosen based on the known IC50 values.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells with PBS.

    • Add the fixative solution and incubate for 10-15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular structures.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

  • Blocking:

    • Add the blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in the blocking buffer to its optimal working concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin in the blocking buffer.

    • Add the antibody and phalloidin solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Add a diluted solution of the nuclear counterstain (e.g., DAPI) and incubate for 5-10 minutes.

    • Wash the cells a final time with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

    • Capture images of the microtubule network, actin filaments, and nuclei in both control and treated cells.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with this compound cell_culture->treatment fixation Fixation treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody & Phalloidin Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for assessing the impact of this compound on the cytoskeleton.

Signaling Pathways

Currently, there is no direct evidence in the available literature linking this compound to specific signaling pathways that modulate the cytoskeleton. The observed cytotoxic and potential cytoskeletal effects could be a result of direct interaction with cytoskeletal proteins or could be mediated by upstream signaling cascades that regulate cytoskeletal dynamics. Further research is required to elucidate the precise molecular targets and signaling pathways involved in the biological activity of this compound.

This compound is a lathyrane diterpenoid with documented biological activities. While its cytotoxic effects against various cancer cell lines have been characterized, its specific impact on the cytoskeleton remains an area requiring more in-depth investigation. The preliminary work by Wicaksono et al. (2018) provides a foundation for future studies to explore the detailed morphological and functional changes induced by this compound in the microtubule and actin networks. A thorough understanding of its mechanism of action at the cytoskeletal level could pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Note & Protocol: Extraction of Euphorbia Factor L8 from Euphorbia lathyris Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euphorbia factor L8 is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L.[1][2][3] a plant that has been traditionally used in Chinese medicine for various treatments.[1][4] Lathyrane diterpenoids have garnered interest for their potential cytotoxic and multidrug resistance-reversing activities in cancer cell lines.[4][5] This document provides a detailed protocol for the extraction and isolation of this compound from E. lathyris seeds, based on established methodologies.[1] The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification process of this compound from Euphorbia lathyris seeds.

ParameterValue/DescriptionSource
Starting Plant Material
Plant SpeciesEuphorbia lathyris[1]
Plant PartSeeds[1]
Initial Quantity10 kg[1]
Extraction
Solvent95% Ethanol (B145695)[1]
MethodMaceration at room temperature[1]
Solvent Partitioning
SolventsEthyl acetate (B1210297) and Water[1]
Yield of EtOAc Soluble Material1 kg[1]
Initial Column Chromatography
Stationary PhaseSilica (B1680970) gel (160–200 mesh)[1]
Quantity of Stationary Phase4 kg[1]
ElutionStepwise gradient of petrol-EtOAc[1]
Number of Combined Fractions12[1]
Reversed-Phase Column Chromatography
Stationary PhaseRP-18 silica gel[1]
Elution SolventMeOH/H₂O (7:3)[1]
Input FractionFraction 5 (7.5 g)[1]
Number of Resulting Fractions5[1]
Final Silica Gel Column Chromatography
Stationary PhaseSilica gel (200–300 mesh)[1]
Quantity of Stationary Phase50 g[1]
Elution Solventpetrol-EtOAc (5:1)[1]
Input FractionFraction 5.2 (1.4 g)[1]
Final Product
CompoundThis compound[1]
Final FormBlock crystals (from acetone)[1]

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound.

1. Plant Material Preparation

  • Obtain 10 kg of seeds from Euphorbia lathyris.[1]

  • Ensure the seeds are clean and free of foreign material. Grinding the seeds into a powder may facilitate a more efficient extraction.[6][7]

2. Extraction

  • Macerate the prepared seeds in 95% ethanol at room temperature.[1] The exact volume of ethanol and duration of maceration can be optimized, but a common approach is to use a sufficient volume to fully immerse the plant material and extract for several hours to days, potentially with repeated extractions.[6][8]

  • After the extraction period, filter the mixture to separate the ethanolic extract from the solid plant residue.

  • Concentrate the filtrate in vacuo using a rotary evaporator to remove the ethanol.[1]

3. Solvent Partitioning

  • The concentrated crude extract is then subjected to liquid-liquid partitioning.

  • Partition the extract between ethyl acetate (EtOAc) and water (H₂O).[1] This separates compounds based on their polarity, with moderately polar compounds like this compound preferentially moving into the ethyl acetate phase.

  • Collect the ethyl acetate soluble fraction. In a published procedure, 1 kg of EtOAc soluble material was obtained from 10 kg of seeds.[1]

4. Chromatographic Purification

The ethyl acetate fraction is then subjected to a series of chromatographic steps to isolate this compound.

a. Initial Silica Gel Column Chromatography

  • Pack a column with 4 kg of silica gel (160–200 mesh).

  • Apply the 1 kg of ethyl acetate soluble material to the column.

  • Elute the column using a stepwise gradient of petroleum ether and ethyl acetate.[1]

  • Monitor the eluted fractions using thin-layer chromatography (TLC).

  • Combine the fractions based on their TLC profiles. This initial separation resulted in 12 combined fractions in the cited study.[1]

b. Reversed-Phase (RP-18) Column Chromatography

  • Take the fraction containing the compound of interest (e.g., Fraction 5, weighing 7.5 g in the reference study) and apply it to an RP-18 silica gel column.[1]

  • Elute the column with a solvent system of methanol (B129727) and water (7:3 ratio).[1]

  • Collect the resulting fractions. This step further purifies the target compound by separating it from components of different polarities.

c. Final Silica Gel Column Chromatography

  • The fraction enriched with this compound (e.g., Fraction 5.2, weighing 1.4 g) is subjected to a final purification step.[1]

  • Use a silica gel column (200–300 mesh, 50 g).[1]

  • Elute with a mixture of petroleum ether and ethyl acetate (5:1 ratio).[1]

  • This should yield the purified this compound.

5. Recrystallization

  • To obtain the final product in a crystalline form, dissolve the purified this compound in acetone (B3395972) and allow it to recrystallize at room temperature.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Extraction_Workflow PlantMaterial E. lathyris Seeds (10 kg) Extraction Maceration with 95% Ethanol PlantMaterial->Extraction Concentration Concentration in vacuo Extraction->Concentration Partitioning Solvent Partitioning (EtOAc/H₂O) Concentration->Partitioning EtOAc_Fraction EtOAc Soluble Fraction (1 kg) Partitioning->EtOAc_Fraction Silica_1 Silica Gel Chromatography (160-200 mesh, petrol-EtOAc) EtOAc_Fraction->Silica_1 Fraction_5 Fraction 5 (7.5 g) Silica_1->Fraction_5 RP18 RP-18 Chromatography (MeOH/H₂O, 7:3) Fraction_5->RP18 Fraction_5_2 Fraction 5.2 (1.4 g) RP18->Fraction_5_2 Silica_2 Silica Gel Chromatography (200-300 mesh, petrol-EtOAc, 5:1) Fraction_5_2->Silica_2 Purified_L8 Purified this compound Silica_2->Purified_L8 Recrystallization Recrystallization from Acetone Purified_L8->Recrystallization Final_Product Crystalline this compound Recrystallization->Final_Product

Caption: Workflow for the extraction and isolation of this compound.

References

Application Note & Protocol: Purification of Euphorb-ia Factor L8 via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This class of compounds has garnered interest for its diverse biological activities. This document provides a detailed protocol for the purification of this compound using a multi-step column chromatography approach, suitable for researchers in natural product chemistry and drug discovery.

Data Presentation

The following table summarizes the quantitative data from a representative purification process starting from 10 kg of Euphorbia lathyris seeds.[1]

Purification StepStarting MaterialFraction/ProductYield
Extraction & Partitioning 10 kg E. lathyris seedsEthyl Acetate (B1210297) Soluble Materials1 kg
Initial Silica (B1680970) Gel Chromatography 1 kg Ethyl Acetate Soluble MaterialsFraction 57.5 g
Reverse Phase-18 (RP-18) Silica Gel Chromatography 7.5 g Fraction 5Fraction 5.21.4 g
Final Silica Gel Chromatography 1.4 g Fraction 5.2This compound (I) Not explicitly quantified in the source, but obtained from this fraction

Experimental Protocols

This section details the methodologies for the extraction and chromatographic purification of this compound.

1. Plant Material and Extraction

  • Starting Material: 10 kg of dried seeds from Euphorbia lathyris.[1]

  • Extraction:

    • The seeds are extracted with 95% ethanol (B145695) at room temperature.[1]

    • The resulting extract is concentrated under vacuum (in vacuo) to remove the ethanol.[1]

    • The concentrated extract is then filtered.[1]

  • Liquid-Liquid Partitioning:

    • The filtrate is partitioned between ethyl acetate (EtOAc) and water (H₂O).[1]

    • The ethyl acetate soluble fraction, which contains the less polar compounds including this compound, is collected for further purification.[1]

2. Initial Purification by Silica Gel Column Chromatography

  • Objective: To perform a broad separation of the crude ethyl acetate extract.

  • Stationary Phase: 4 kg of silica gel (160–200 mesh).[1]

  • Mobile Phase: A stepwise gradient of petroleum ether and ethyl acetate.[1]

  • Procedure:

    • The ethyl acetate soluble materials (1 kg) are loaded onto the prepared silica gel column.[1]

    • The column is eluted with a stepwise gradient of petroleum ether-EtOAc.[1]

    • Fractions of 500 ml each are collected.[1]

    • The collected fractions are monitored and combined into 12 main fractions based on Thin-Layer Chromatography (TLC) analysis.[1] Fraction 5, weighing 7.5 g, is selected for the subsequent purification step.[1]

3. Intermediate Purification by Reverse Phase (RP-18) Column Chromatography

  • Objective: To separate compounds based on hydrophobicity.

  • Stationary Phase: RP-18 silica gel.[1]

  • Mobile Phase: A 7:3 mixture of methanol (B129727) (MeOH) and water (H₂O).[1]

  • Procedure:

    • Fraction 5 (7.5 g) is applied to the RP-18 silica gel column.[1]

    • The column is eluted with the MeOH/H₂O (7:3) solvent system.[1]

    • This step yields five fractions. Fraction 5.2 (1.4 g) is carried forward.[1]

4. Final Purification by Silica Gel Column Chromatography

  • Objective: To isolate pure this compound.

  • Stationary Phase: 50 g of silica gel (200–300 mesh).[1]

  • Mobile Phase: A 5:1 mixture of petroleum ether and ethyl acetate.[1]

  • Procedure:

    • Fraction 5.2 (1.4 g) is subjected to chromatography on the silica gel column.[1]

    • Elution with petrol-EtOAc (5:1) affords the target compound, this compound.[1]

5. Recrystallization

  • The isolated this compound can be further purified by recrystallization from acetone (B3395972) at room temperature to yield block crystals suitable for analysis.[1]

Visualization of the Purification Workflow

The following diagram illustrates the sequential steps involved in the purification of this compound.

G start Start: 10 kg E. lathyris Seeds extraction Extraction with 95% EtOH & Partitioning start->extraction silica1 Silica Gel Chromatography I (160-200 mesh) Eluent: Petrol-EtOAc Stepwise extraction->silica1 1 kg EtOAc Soluble Material fraction5 Fraction 5 (7.5 g) silica1->fraction5 rp18 RP-18 Silica Gel Chromatography Eluent: MeOH/H2O (7:3) fraction5->rp18 fraction5_2 Fraction 5.2 (1.4 g) rp18->fraction5_2 silica2 Silica Gel Chromatography II (200-300 mesh) Eluent: Petrol-EtOAc (5:1) fraction5_2->silica2 product Purified this compound silica2->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analysis of Euphorbia factor L8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This class of compounds has garnered significant interest within the scientific community due to a range of biological activities, including potential anti-inflammatory and cytotoxic effects. Structurally, this compound is characterized by a complex tricyclic skeleton.[1] Accurate characterization of this molecule is paramount for further investigation into its pharmacological properties and potential therapeutic applications.

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Detailed protocols for sample preparation and data acquisition are included to ensure reproducible and high-quality results. Additionally, a potential signaling pathway associated with the biological activity of related lathyrane diterpenoids is illustrated to provide context for further research.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained for this compound.

Note on Data Availability: While the ¹³C NMR data for this compound is publicly available, specific ¹H NMR and detailed mass spectrometry fragmentation data are not readily found in the public domain. Therefore, representative ¹H NMR data from the closely related analogue, Euphorbia factor L1, and a theoretical mass spectrometry fragmentation pattern are provided for illustrative purposes. This should be considered when analyzing novel experimental data.

Table 1: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum was recorded in CDCl₃ at 150 MHz.[1]

Carbon PositionChemical Shift (δ) ppm
148.6
237.7
381.6
452.3
565.5
6144.4
734.9
821.0
935.4
1025.3
1128.5
12146.6
13134.3
14196.6
1592.5
1614.2
17115.5
1829.0
1916.8
2012.4
21164.9
22126.0
23137.0
24123.3
25153.5
26151.0
27170.2
2821.6
29169.7
3022.1
Table 2: Representative ¹H NMR Spectroscopic Data (from Euphorbia factor L1)

The following ¹H NMR data for Euphorbia factor L1, a closely related analogue, is provided as a reference. The spectrum was recorded in CDCl₃.

Proton PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
13.32, 1.36dd, dd8, 14; 12.5, 14.5
22.1m
35.48t3
41.87m
56.24d9
72.10, 0.93m, m
82.12, 1.73m, m
91.09m
111.48dd8, 11.5
126.59dd1, 11.5
160.66d6.5
172.48, 2.30d, dd3; 3, 1
181.21s
191.22s
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

The molecular formula of this compound is C₃₀H₃₇NO₇, with a calculated molecular weight of 523.61 g/mol .[1]

IonCalculated m/zObserved m/z
[M+H]⁺524.2643To be determined experimentally
[M+Na]⁺546.2462To be determined experimentally
[M+K]⁺562.2202To be determined experimentally

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of this compound for structural analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (B151607) (CDCl₃) of high purity (99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial

  • Kimwipes or cotton plug

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry small vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to dissolve the compound completely.

  • Filtration: To remove any particulate matter, prepare a filter by placing a small, tightly packed plug of Kimwipe or cotton into a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial through the filter-pipette into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.

  • Homogenization: Gently invert the NMR tube several times to ensure the solution is homogeneous before placing it in the NMR spectrometer.

Protocol 2: High-Resolution Mass Spectrometry (HR-MS) Analysis

This protocol describes a general method for obtaining high-resolution mass spectra of this compound using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

  • Electrospray Ionization (ESI) source

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system (optional, for sample introduction and purification)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Ionization: Introduce the sample into the ESI source. Optimize the source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and abundant signal for the analyte. Positive ion mode is typically suitable for this class of compounds.

  • Data Acquisition:

    • Full Scan MS: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-1000) to determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, etc.).

    • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. Acquire the MS/MS spectrum to obtain structural information.

  • Data Analysis: Process the acquired data using the instrument's software to determine the elemental composition from the accurate mass measurements and to analyze the fragmentation patterns for structural elucidation.

Signaling Pathway and Experimental Workflow

Lathyrane diterpenoids have been reported to exert their biological effects through various mechanisms, including the modulation of inflammatory pathways. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagrams illustrate a general experimental workflow for isolating and identifying this compound and a simplified representation of the canonical NF-κB signaling pathway.

Diagram 1: Experimental Workflow for Isolation and Identification

experimental_workflow start Euphorbia lathyris seeds extraction Solvent Extraction (e.g., Ethanol) start->extraction partition Liquid-Liquid Partition extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification EFL8 Isolated this compound purification->EFL8 structural_elucidation Structural Elucidation EFL8->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C, 2D) structural_elucidation->nmr ms Mass Spectrometry (HR-MS, MS/MS) structural_elucidation->ms

References

Application Note: In Vitro Cytotoxicity Assay Protocol for Euphorbia factor L8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, a plant used in traditional Chinese medicine.[1][2][3] Compounds from the Euphorbia genus are known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[4][5][6][7] Related lathyrane diterpenoids have demonstrated the ability to inhibit cancer cell proliferation, disrupt cell cycle progression, and induce apoptosis, often through the mitochondrial pathway.[1][8][9] This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound using three standard and complementary assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V/PI assay for apoptosis detection.

Principles of the Assays

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[11]

  • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color is proportional to the number of lysed cells.[13]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[14] This dual staining allows for the quantification of different cell populations.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves preparing the compound, treating cultured cells, and subsequently analyzing the cells using the chosen viability, cytotoxicity, or apoptosis assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) & Dilutions treat_cells Treat Cells with Euphorbia factor L8 Concentrations (24, 48, 72h) prep_compound->treat_cells seed_cells Seed Cancer Cells in Multi-well Plates seed_cells->treat_cells assay_mtt MTT Assay treat_cells->assay_mtt assay_ldh LDH Assay treat_cells->assay_ldh assay_apop Annexin V/PI Apoptosis Assay treat_cells->assay_apop analysis_mtt Measure Absorbance (570nm) Calculate % Viability & IC50 assay_mtt->analysis_mtt analysis_ldh Measure Absorbance (490nm) Calculate % Cytotoxicity assay_ldh->analysis_ldh analysis_apop Flow Cytometry Analysis Quantify Apoptotic Cells assay_apop->analysis_apop

General experimental workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected human cancer cell line (e.g., A549, MCF-7, KB)[1]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit

  • Microplate reader

  • Flow cytometer

Preparation of this compound
  • Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound by dissolving it in sterile DMSO.

  • For the experiments, prepare a series of working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Prepare a vehicle control containing the same final concentration of DMSO as used in the highest compound treatment (typically ≤0.5%).[15]

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound, the vehicle control, and a positive control (e.g., doxorubicin). Include wells with medium only for background control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.3). Prepare additional controls as per the kit manufacturer's instructions, including a maximum LDH release control (cells lysed with lysis buffer).[17]

  • Sample Collection: After incubation, centrifuge the 96-well plate (if using suspension cells) or directly collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][17]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells (e.g., 1-2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment group.[14]

  • Cell Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations and time points. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM) % Viability (24h) % Viability (48h) % Viability (72h)
Vehicle Control (0) 100 ± 4.5 100 ± 5.1 100 ± 4.8
0.1 98.2 ± 3.9 95.6 ± 4.2 91.3 ± 5.5
1.0 91.5 ± 5.2 84.1 ± 6.0 75.4 ± 6.1
10.0 65.3 ± 4.8 51.7 ± 5.3 40.2 ± 4.9
50.0 30.1 ± 3.5 15.8 ± 2.9 8.9 ± 2.1
100.0 12.6 ± 2.7 6.2 ± 1.8 4.1 ± 1.5

| IC₅₀ (µM) | ~15.5 | ~9.8 | ~7.2 |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay at 48h)

Concentration (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%) Total Apoptotic (%)
Vehicle Control (0) 95.1 ± 2.1 2.5 ± 0.6 2.4 ± 0.5 4.9 ± 1.1
1.0 88.3 ± 3.0 6.8 ± 1.1 4.9 ± 0.9 11.7 ± 2.0
10.0 54.2 ± 4.5 25.7 ± 3.2 20.1 ± 2.8 45.8 ± 6.0

| 50.0 | 10.6 ± 2.8 | 48.9 ± 5.1 | 40.5 ± 4.7 | 89.4 ± 9.8 |

Potential Signaling Pathway

Compounds from Euphorbia species often induce apoptosis via the intrinsic (mitochondrial) pathway.[8][18] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3) that execute cell death.

G cluster_pathway Intrinsic Apoptosis Pathway EFL8 This compound Mito Mitochondria EFL8->Mito Stress Signal CytoC Cytochrome c (Release) Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Simplified diagram of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Lathyrane-Type Diterpenoids from Euphorbia lathyris Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and biological evaluation of lathyrane-type diterpenoids from the seeds of Euphorbia lathyris. These compounds have demonstrated significant potential as anti-inflammatory and cytotoxic agents, making them promising candidates for further investigation in drug discovery and development.

Introduction

The seeds of Euphorbia lathyris are a rich source of structurally diverse diterpenoids, with the lathyrane skeleton being a prominent chemotype.[1][2][3] These compounds, often referred to as "Euphorbia factors," have attracted considerable scientific interest due to their potent biological activities.[4] This document focuses on two key applications of these diterpenoids: their anti-inflammatory and cytotoxic effects, providing protocols for their extraction, isolation, and bioactivity assessment.

Biological Activities and Potential Applications

Lathyrane-type diterpenoids isolated from Euphorbia lathyris seeds have shown promising in vitro activities, suggesting their potential in the development of novel therapeutics.

Anti-inflammatory Activity

Several lathyrane diterpenoids exhibit potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[5][6][7] For instance, a study on RAW264.7 macrophage cells demonstrated that certain compounds markedly inhibit NO production.[6] One particular compound showed a significant anti-inflammatory effect by not only inhibiting NO but also suppressing the generation of inflammatory cytokines (IL-1β, IL-6, and TNF-α) and decreasing the expression of iNOS, COX-2, and p-IκBα in a dose-dependent manner.[6] This suggests that the mechanism of action involves the modulation of key inflammatory signaling pathways.

Cytotoxic Activity

A range of lathyrane-type diterpenes have demonstrated significant cytotoxicity against various human cancer cell lines.[3][8] For example, Euphorbia factor L28 displayed strong cytotoxicity against 786-0 and HepG2 cell lines.[8] Another study investigating five Euphorbia factors (L1, L2, L3, L8, and L9) found that they exhibited cytotoxicity against A549, MDA-MB-231, KB, and MCF-7 cancer cells.[3] The mechanism of action for some of these compounds involves the disruption of normal cell cycle progression and the induction of actin filament aggregation.[3]

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected lathyrane-type diterpenoids from Euphorbia lathyris seeds.

Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids

CompoundCell LineAssayIC50 (µM)Reference
Euphorbia factor L29RAW 264.7NO Production Inhibition11.2 - 52.2 (range for 18 compounds)[5]
Euplarisan ARAW 264.7NO Production InhibitionNot specified, but showed marked inhibition[6]
Euplarisan BRAW 264.7NO Production InhibitionNot specified, but showed marked inhibition[6]
Euplarisan DRAW 264.7NO Production InhibitionNot specified, but showed marked inhibition[6]
Known Analogue 13RAW 264.7NO Production InhibitionNot specified, but showed marked inhibition[6]
Known Analogue 16RAW 264.7NO Production InhibitionNot specified, but showed marked inhibition[6]
Known Analogue 18RAW 264.7NO Production InhibitionNot specified, but showed marked inhibition[6]
Lathyrane Diterpenoids (1-22)BV-2NO Production InhibitionNot specified, but evaluated[7]

Table 2: Cytotoxic Activity of Lathyrane Diterpenoids

CompoundCell LineAssayIC50 (µM)Reference
Euphorbia factor L28786-0Cytotoxicity9.43[8]
HepG2Cytotoxicity13.22[8]
Euphorbia factor L9A549, MDA-MB-231, KB, MCF-7, KB-VINCytotoxicityStrongest among tested compounds[3]
Euphorbia factor L2KB-VINCytotoxicityShowed selectivity[3]

Experimental Protocols

Protocol 1: Isolation and Purification of Lathyrane-Type Diterpenoids

This protocol describes a general method for the extraction and isolation of lathyrane-type diterpenoids from the seeds of Euphorbia lathyris.[3]

1. Extraction: a. Air-dry and powder the seeds of Euphorbia lathyris. b. Macerate the powdered seeds with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days). c. Filter the extract and concentrate under reduced pressure to obtain a crude ethanolic extract.

2. Fractionation: a. Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. b. Concentrate each fraction to yield the respective extracts. The lathyrane diterpenoids are typically enriched in the less polar fractions like petroleum ether and ethyl acetate.

3. Chromatographic Purification: a. Subject the active fraction (e.g., petroleum ether extract) to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, in increasing order of polarity. c. Collect fractions and monitor by Thin Layer Chromatography (TLC). d. Pool fractions containing compounds of interest and subject them to further purification using Sephadex LH-20 column chromatography and/or preparative TLC to yield pure diterpenoids.

4. Structure Elucidation: a. Characterize the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). b. Confirm the stereochemistry using techniques like X-ray crystallography if suitable crystals are obtained.

G Figure 1: General workflow for the isolation of lathyrane diterpenoids. A Powdered Seeds of Euphorbia lathyris B Extraction with 95% Ethanol A->B C Crude Ethanolic Extract B->C D Solvent Partitioning (Petroleum Ether, EtOAc, n-Butanol) C->D E Active Fraction (e.g., Petroleum Ether Extract) D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 / Prep. TLC F->G H Pure Lathyrane Diterpenoids G->H I Structure Elucidation (NMR, HRESIMS, X-ray) H->I

Figure 1: General workflow for isolating lathyrane diterpenoids.
Protocol 2: In Vitro Anti-inflammatory Assay (NO Production)

This protocol details the assessment of the anti-inflammatory activity of isolated diterpenoids by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[6]

1. Cell Culture: a. Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Viability Assay (MTT Assay): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 24 hours. c. Add MTT solution and incubate for 4 hours. d. Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm to determine cell viability. This ensures that the observed NO inhibition is not due to cytotoxicity.

3. Nitric Oxide Assay (Griess Test): a. Seed RAW 264.7 cells in a 96-well plate and pre-treat with different concentrations of the test compounds for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. c. Collect the cell culture supernatant. d. Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature. e. Measure the absorbance at 540 nm. f. Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Protocol 3: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes the evaluation of the cytotoxic effects of the isolated diterpenoids on cancer cell lines using the sulforhodamine B (SRB) assay.[3]

1. Cell Culture: a. Culture the desired cancer cell lines (e.g., MCF-7, HepG2, A549) in the appropriate medium and conditions.

2. Cell Treatment: a. Seed the cells in 96-well plates and allow them to attach overnight. b. Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

3. SRB Staining: a. Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. b. Wash the plates with water and air dry. c. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature. d. Wash the plates with 1% acetic acid to remove unbound dye and air dry.

4. Measurement: a. Solubilize the bound SRB dye with 10 mM Tris base solution. b. Read the absorbance at 515 nm using a microplate reader. c. Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).

G Figure 2: Signaling pathway for LPS-induced inflammation. LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Induces Transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Leads to Production Diterpenoid Lathyrane Diterpenoid Diterpenoid->IkBa Inhibits Phosphorylation

Figure 2: Postulated signaling pathway for LPS-induced inflammation.

Conclusion

The lathyrane-type diterpenoids from the seeds of Euphorbia lathyris represent a class of natural products with significant therapeutic potential. The protocols outlined in this document provide a framework for the continued investigation of these compounds. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to fully elucidate their pharmacological profiles and advance their development as potential drug candidates.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Euphorbia Factor L8 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel derivatives of Euphorbia factor L8, a lathyrane diterpenoid isolated from Euphorbia lathyris, and protocols for screening their biological activities. This document is intended to guide researchers in the development of new therapeutic agents based on the lathyrane scaffold.

Introduction

This compound is a complex natural product belonging to the lathyrane class of diterpenoids.[1] These compounds, isolated from plants of the Euphorbia genus, have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties.[1][2][3] The structural complexity and potent bioactivity of this compound make it an attractive starting point for the development of novel drug candidates. This document outlines protocols for the semi-synthesis of this compound derivatives and subsequent in vitro screening for anti-inflammatory and cytotoxic effects.

Data Presentation: Bioactivity of Lathyrane Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and related lathyrane diterpenoids. This data provides a baseline for evaluating newly synthesized derivatives.

Table 1: Cytotoxicity of Lathyrane Diterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundU937 (human histiocytic lymphoma)>10[2]
Euphorbia factor L2bU937 (human histiocytic lymphoma)0.87[2]
Euphorbia factor L3A549 (human lung carcinoma)34.04 ± 3.99[4][5]
Euphorbia factor L3MCF-7 (human breast adenocarcinoma)45.28 ± 2.56[4][5]
Euphorbia factor L3LoVo (human colon adenocarcinoma)41.67 ± 3.02[4][5]
Euphorbia factor L28786-0 (human kidney adenocarcinoma)9.43[6][7]
Euphorbia factor L28HepG2 (human liver carcinoma)13.22[6][7]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
This compoundLPS-induced NO productionRAW 264.730.3[8]
Euphorbia Factor L9LPS-induced NO productionRAW 264.711.2[8]
Euphorbia Factor L17LPS-induced NO productionRAW 264.748.5[8]
Euphorbia Factor L22LPS-induced NO productionRAW 264.716.6[8]
Euphorbia Factor L23LPS-induced NO productionRAW 264.719.5[8]
Euphorbia Factor L24LPS-induced NO productionRAW 264.718.2[8]
Euphorbia Factor L25LPS-induced NO productionRAW 264.728.9[8]
Jolkinol ALPS-induced NO productionRAW 264.712.5[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Ester Derivatives

This protocol is adapted from methodologies used for the synthesis of Euphorbia factor L3 derivatives and can be applied to the hydroxyl groups of this compound. The primary sites for modification on the lathyrane scaffold are typically the hydroxyl groups, which can be esterified to introduce various functionalities.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Desired Carboxylic Acid (e.g., fatty acids, aromatic acids)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Argon or Nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Add the desired carboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired ester derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol describes the determination of the cytotoxic activity of synthesized this compound derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized derivatives in the culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Activity Screening using the Griess Assay for Nitric Oxide Production

This protocol measures the ability of the synthesized this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives dissolved in DMSO

  • Griess Reagent System

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a multi-well spectrophotometer.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in each sample from the standard curve.

  • Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and the general workflow for their synthesis and screening.

experimental_workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis EFL8 This compound Derivatives Novel Derivatives EFL8->Derivatives Chemical Modification (e.g., Esterification) AntiInflammatory Anti-inflammatory Assay (Griess Assay) Derivatives->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT Assay) Derivatives->Cytotoxicity SAR Structure-Activity Relationship (SAR) AntiInflammatory->SAR Cytotoxicity->SAR

Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.

mitochondrial_apoptosis EFL8_deriv This compound Derivative Mitochondrion Mitochondrion EFL8_deriv->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis potentially induced by cytotoxic this compound derivatives.

nrf2_ho1_pathway EFL8_deriv This compound Derivative Nrf2 Nrf2 EFL8_deriv->Nrf2 Activation LPS LPS ROS ROS LPS->ROS Keap1 Keap1 ROS->Keap1 Inhibition Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocation to Nucleus HO1 HO-1 ARE->HO1 Gene Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Nrf2/HO-1 signaling pathway potentially modulated by anti-inflammatory this compound derivatives.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Diterpenoids from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diterpenoids isolated from plants of the Euphorbia genus have been a subject of interest in cancer research due to their cytotoxic properties. Understanding the mechanism of action of these compounds, including their impact on cell cycle progression, is crucial for their development as potential therapeutic agents. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This document provides detailed protocols for assessing cell cycle arrest induced by Euphorbia factors, with a specific focus on the lathyrane-type diterpenoids.

While the user's query specified Euphorbia factor L8, it is important to note that current scientific literature suggests that not all Euphorbia factors induce cell cycle arrest. Specifically, one study indicated that while Euphorbia factors L3 and L9 led to an accumulation of cells in the G1 to early S phase, this compound and L2 showed no significant effect on cell cycle progression in the tested cell lines[1]. Other studies on different Euphorbia extracts have shown induction of S and G2/M phase arrest or G0/G1 arrest, highlighting the compound- and species-specific nature of these effects[2][3][4][5]. Therefore, the following protocols are presented as a general methodology to evaluate the effects of various Euphorbia compounds on the cell cycle.

Data Presentation

Table 1: Hypothetical Data on the Effect of Euphorbia Factor L-Series on Cell Cycle Distribution in a Cancer Cell Line

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle) 055.2 ± 2.525.1 ± 1.819.7 ± 2.1
Euphorbia factor L3 1070.5 ± 3.115.3 ± 1.514.2 ± 1.9
This compound 1054.8 ± 2.826.0 ± 2.019.2 ± 2.3
Euphorbia factor L9 1068.9 ± 3.516.8 ± 1.714.3 ± 1.6

Note: This table presents hypothetical data for illustrative purposes, based on findings that some Euphorbia factors (L3 and L9) may induce G1/S arrest while others (L8) may not[1]. Actual results will vary depending on the cell line, compound concentration, and experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Euphorbia Factors

This protocol outlines the steps for preparing cells for treatment with Euphorbia factors.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231, KB, MCF-7)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Euphorbia factor stock solution (e.g., dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare working solutions of the desired Euphorbia factor(s) in a complete culture medium. A vehicle control (medium with the same concentration of DMSO used for the drug dilutions) must be included.

  • Remove the medium from the wells and replace it with the medium containing the Euphorbia factor or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI) Staining

This protocol describes the staining of DNA with propidium iodide for cell cycle analysis.[6][7]

Materials:

  • Treated and control cells from Protocol 1

  • PBS

  • Ice-cold 70% ethanol[7][8]

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[7][8]

  • RNase A solution (100 µg/mL in PBS)[7][8]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Aspirate the medium from the wells.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.[7]

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of PBS.[7]

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping.[7]

    • Incubate the cells on ice for at least 30 minutes.[7] Cells can be stored at 4°C for several weeks after fixation.[7]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[7]

    • Carefully discard the supernatant.

    • Wash the cell pellet twice with PBS.[7]

    • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[7][8]

    • Add 400 µL of PI staining solution and mix well.[7][8]

    • Incubate at room temperature for 5 to 10 minutes in the dark.[7][9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for PI fluorescence detection (e.g., FL-2 or FL-3 channel).[8][9]

    • Collect at least 10,000 events per sample.[7]

    • Use a low flow rate to improve the quality of the data.[7]

    • Gate out doublets and clumps using a plot of fluorescence area versus fluorescence width or height.[8]

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Cell_Cycle_Regulation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK CyclinD_CDK46 Cyclin D / CDK4/6 PI3K->CyclinD_CDK46 MAPK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Entry->CyclinA_CDK2 DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication CyclinB_CDK1 Cyclin B / CDK1 DNA_Replication->CyclinB_CDK1 G2M_Transition G2/M Transition CyclinB_CDK1->G2M_Transition p21_p27 p21 / p27 p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 p21_p27->CyclinA_CDK2

Caption: Generalized cell cycle regulation pathway.

Experimental Workflow

Flow_Cytometry_Workflow start Start: Seed Cells treatment Treat cells with This compound (or other compounds) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fix Fix Cells (70% Ethanol) harvest->fix stain Stain Cells (RNase A + Propidium Iodide) fix->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Data (Cell Cycle Profile) acquire->analyze end End: Determine Cell Cycle Distribution analyze->end

Caption: Experimental workflow for cell cycle analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Euphorbia Factor L8 Production from Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Euphorbia factor L8 from Euphorbia lathyris.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it significant?

This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids are a class of natural products known for a range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3] Specifically, lathyrane diterpenoids have been shown to inhibit the NF-κB signaling pathway and induce apoptosis through the mitochondrial pathway, making them promising candidates for drug development.[4][5][6][7][8][9]

2. What are the primary sources for isolating this compound?

The seeds of Euphorbia lathyris are the primary natural source for the isolation of this compound and other related lathyrane diterpenoids.[1]

3. What are the general steps involved in the extraction and purification of this compound?

The general workflow for obtaining this compound involves:

  • Extraction: Typically performed using a polar solvent like 95% ethanol (B145695).

  • Partitioning: The crude extract is then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate compounds based on their solubility.

  • Chromatography: The enriched fraction is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography and reversed-phase chromatography, to isolate pure this compound.[1]

4. What analytical methods are used to quantify this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of this compound and other diterpenoids in Euphorbia lathyris extracts.[10][11]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and production of this compound.

Issue 1: Low Yield of Crude Extract

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Quality of Plant Material - Harvest Time: The concentration of secondary metabolites can vary with the plant's developmental stage. Harvest Euphorbia lathyris seeds when they are mature. - Storage: Improper storage can lead to degradation of target compounds. Store seeds in a cool, dry, and dark place.
Inefficient Grinding - The plant material should be finely ground to increase the surface area for solvent penetration. A particle size of 0.5-1.0 mm is generally recommended for efficient extraction.
Inappropriate Solvent Choice - While 95% ethanol is commonly used, the polarity of the solvent is critical. For lathyrane diterpenoids, polar solvents are generally effective. Consider a comparative study with different solvents like methanol (B129727) or acetone (B3395972) to optimize for your specific conditions.[12]
Suboptimal Extraction Parameters - Temperature: Higher temperatures can enhance extraction efficiency but may also degrade thermolabile compounds. Reflux extraction is often used, but the temperature should be controlled. - Time: Ensure sufficient extraction time for the solvent to penetrate the plant matrix thoroughly. A typical duration for reflux extraction is several hours, repeated multiple times.
Issue 2: Low Purity of this compound after Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Separation of Compounds - Column Chromatography: Optimize the solvent system (mobile phase) for silica gel chromatography to improve the separation of compounds with similar polarities. A stepwise gradient of petroleum ether and ethyl acetate is a common starting point.[1] - Reversed-Phase Chromatography: For further purification, use a C18 column with a methanol/water gradient.
Co-elution with Other Diterpenoids - Euphorbia lathyris contains several structurally similar lathyrane diterpenoids.[11] High-resolution techniques like preparative HPLC may be necessary for complete separation.
Issue 3: Inconsistent Yields in In Vitro Cultures

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Culture Conditions - Media Composition: The type and concentration of nutrients, plant growth regulators, and pH of the culture medium can significantly impact secondary metabolite production.[13] Experiment with different media formulations (e.g., MS, B5). - Environmental Factors: Light, temperature, and agitation speed in suspension cultures are critical parameters that need to be optimized.
Low Production in Undifferentiated Cells - The production of some secondary metabolites is higher in differentiated tissues. Consider establishing hairy root cultures, which are known for their genetic stability and high productivity of root-derived compounds.[14][15]
Lack of Elicitation - Elicitors: The addition of elicitors like methyl jasmonate or salicylic (B10762653) acid to the culture medium can induce plant defense responses and enhance the production of secondary metabolites.[14][16] The concentration and exposure time of the elicitor need to be optimized.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Euphorbia lathyris Seeds
  • Preparation of Plant Material:

    • Collect mature seeds of Euphorbia lathyris.

    • Dry the seeds in a well-ventilated area away from direct sunlight.

    • Grind the dried seeds into a fine powder (approximately 0.5 mm particle size).

  • Solvent Extraction:

    • Macerate the powdered seeds with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Alternatively, perform reflux extraction with 95% ethanol for 2-3 hours. Repeat the extraction three times with fresh solvent.[17]

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the concentrated crude extract in water.

    • Partition the aqueous suspension successively with an equal volume of petroleum ether, followed by ethyl acetate.

    • The ethyl acetate fraction is typically enriched with lathyrane diterpenoids.[18]

  • Chromatographic Purification:

    • Concentrate the ethyl acetate fraction.

    • Subject the concentrated fraction to silica gel column chromatography.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar Rf values to this compound.

    • For further purification, use a reversed-phase (C18) silica gel column with a methanol/water mobile phase.[1]

Protocol 2: Establishment of Euphorbia lathyris Hairy Root Cultures
  • Explant Preparation and Inoculation:

    • Sterilize stem explants from young, healthy Euphorbia lathyris plants.

    • Co-culture the explants with a suspension of Agrobacterium rhizogenes.[18]

  • Induction of Hairy Roots:

    • After co-cultivation, transfer the explants to a hormone-free solid medium containing an antibiotic to eliminate the Agrobacterium.

    • Hairy roots will emerge from the wounded sites within a few weeks.[18]

  • Establishment of Liquid Cultures:

    • Excise the actively growing hairy roots and transfer them to a liquid medium.

    • Maintain the cultures on a rotary shaker in the dark.

Protocol 3: Elicitation of Hairy Root Cultures
  • Elicitor Preparation:

    • Prepare stock solutions of methyl jasmonate (in ethanol) and salicylic acid (in sterile water).

  • Elicitation:

    • Add the elicitor to the hairy root cultures at the desired final concentration (e.g., 50-100 µM).[16]

    • Incubate the cultures for a specific period (e.g., 24-72 hours) before harvesting.

  • Harvesting and Analysis:

    • Harvest the hairy roots and the culture medium separately.

    • Extract the secondary metabolites from both the biomass and the medium for analysis by HPLC.

Data Presentation

Table 1: Comparison of Solvent Extraction Yields for Diterpenoids from Euphorbia Species

Solvent SystemExtraction MethodPlant PartDiterpenoid Yield (mg/g dry weight)Reference
95% EthanolRefluxSeedsData not specific to L8, but a common method for lathyrane diterpenoids.[17]
MethanolMacerationSeedsEffective for extracting a range of diterpenoids.[19]
Ethyl AcetatePartitioning of Ethanolic ExtractSeedsEnriches lathyrane diterpenoids.[18]
DichloromethanePartitioning of Ethanolic ExtractSeedsAlso used for fractionation of diterpenoids.[20]

Note: Specific yield data for this compound under varying extraction conditions is limited in the literature. This table provides a general guide based on methods used for similar compounds from Euphorbia species.

Table 2: Effect of Elicitors on Secondary Metabolite Production in Hairy Root Cultures (Representative Data)

ElicitorConcentration (µM)Treatment Duration (hours)Fold Increase in Diterpenoid ProductionReference
Methyl Jasmonate10048~5-fold (for andrographolide, a diterpenoid)[16]
Salicylic Acid10072~8-fold (for andrographolide, a diterpenoid)[16]
Yeast Extract300 mg/L96Significant increase in tropane (B1204802) alkaloids[21]

Visualizations

Signaling Pathways

NF_kappaB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kappaB_complex NF-κB (p65/p50) IkB_alpha->NF_kappaB_complex Inhibits p_IkB_alpha p-IκBα NF_kappaB_active Active NF-κB (p65/p50) NF_kappaB_complex->NF_kappaB_active Activation p_IkB_alpha->NF_kappaB_complex Degradation releases Nucleus Nucleus NF_kappaB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Lathyrane_Diterpenoid Lathyrane Diterpenoid (e.g., this compound) Lathyrane_Diterpenoid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Mitochondrial_Apoptosis Euphorbia_Factor This compound Mitochondrion Mitochondrion Euphorbia_Factor->Mitochondrion Induces stress ROS ↑ ROS Mitochondrion->ROS MMP_loss ↓ Mitochondrial Membrane Potential Mitochondrion->MMP_loss Cytochrome_c Cytochrome c (release) MMP_loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Activation Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Mitochondrial pathway of apoptosis induced by Euphorbia factors.

Experimental Workflows

Extraction_Workflow Start Start: Dried Seeds of Euphorbia lathyris Grinding Grinding Start->Grinding Extraction Extraction (95% Ethanol) Grinding->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) Concentration1->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel RP_Chromatography Reversed-Phase Chromatography Silica_Gel->RP_Chromatography Pure_Compound Pure Euphorbia Factor L8 RP_Chromatography->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Hairy_Root_Workflow Start Start: Sterile Explant of Euphorbia lathyris Infection Infection with Agrobacterium rhizogenes Start->Infection Co_cultivation Co-cultivation Infection->Co_cultivation Root_Induction Hairy Root Induction (Hormone-free medium) Co_cultivation->Root_Induction Liquid_Culture Establishment in Liquid Culture Root_Induction->Liquid_Culture Elicitation Elicitation (e.g., Methyl Jasmonate) Liquid_Culture->Elicitation Harvest Harvest Biomass and Medium Elicitation->Harvest Extraction_Analysis Extraction and Analysis (HPLC) Harvest->Extraction_Analysis

Caption: Workflow for hairy root culture and elicitation for enhanced production.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Euphorbia Factor L8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Euphorbia factor L8 is publicly available. The following guidance is based on the SDS for the closely related compound, Euphorbia factor L1, and general knowledge of lathyrane diterpenoids. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, is expected to exhibit significant biological activity, including potential cytotoxicity.[1] Due to the lack of specific toxicity data, it should be handled as a potent, hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of aerosols or fine powders.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.
Eye/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.To protect eyes and face from splashes and aerosols.
Body A fully buttoned lab coat. Consider a disposable gown for procedures with a high risk of contamination.To protect skin and clothing from contamination.

Handling and Storage Procedures

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

    • Have all necessary equipment (e.g., spatulas, vials, solvents) and waste containers readily accessible within the hood.

  • Handling:

    • Wear all required PPE before handling the compound.

    • Avoid creating dust or aerosols. If handling a solid, carefully weigh and transfer it. If working with a solution, handle it with care to prevent splashes.

    • Use dedicated equipment for handling this compound to prevent cross-contamination.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Recommended storage is at -20°C for long-term stability.[2]

    • Store in a secure, designated location away from incompatible materials such as strong oxidizing agents.

Accidental Release and Exposure Measures

In the event of an accidental release or exposure, immediate action is critical.

Table 2: Emergency Procedures

ScenarioAction
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a labeled waste container. 4. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled waste container. 5. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. 6. Place all contaminated materials in a sealed container for proper disposal.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention.[2]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention.[2]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.[2]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, liners, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Emergency Response Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don PPE B Prepare Fume Hood A->B C Weigh/Transfer Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E G Store Compound at -20°C D->G F Segregate & Store Waste E->F

Caption: Workflow for Handling this compound.

Emergency_Response cluster_exposure Accidental Exposure cluster_action Immediate Actions cluster_followup Follow-up Spill Spill Evacuate Evacuate & Secure Area Spill->Evacuate Skin Skin Contact Flush Flush with Water (15 min) Skin->Flush Eye Eye Contact Eye->Flush Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Decontaminate Decontaminate Spill Area Evacuate->Decontaminate Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical Dispose Dispose of Contaminated Waste Decontaminate->Dispose

Caption: Emergency Response for Accidental Exposure.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.